molecular formula C13H10N4O3S B14163079 3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide CAS No. 66934-15-4

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B14163079
CAS No.: 66934-15-4
M. Wt: 302.31 g/mol
InChI Key: JXVGBGHARFBXFD-UHFFFAOYSA-N
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Description

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C13H10N4O3S. It is a derivative of benzamide, featuring a nitro group, a pyridinyl group, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyridinyl group makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

66934-15-4

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C13H10N4O3S/c18-12(9-4-3-5-10(8-9)17(19)20)16-13(21)15-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,18,21)

InChI Key

JXVGBGHARFBXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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